molecular formula C9H14O4 B13051445 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid

Cat. No.: B13051445
M. Wt: 186.20 g/mol
InChI Key: VUYQKJHGPVPAKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid typically involves the cyclization of a suitable precursor followed by esterification and subsequent functional group transformations. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including esterification with methanol and subsequent carboxylation to introduce the propanoic acid group .

Industrial Production Methods

This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the methoxycarbonyl and propanoic acid groups allows for diverse chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-(1-methoxycarbonylcyclobutyl)propanoic acid

InChI

InChI=1S/C9H14O4/c1-13-8(12)9(4-2-5-9)6-3-7(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

VUYQKJHGPVPAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)CCC(=O)O

Origin of Product

United States

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